molecular formula C11H18BrNO4 B2874184 1-O-tert-butyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate CAS No. 1932385-86-8

1-O-tert-butyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate

Cat. No.: B2874184
CAS No.: 1932385-86-8
M. Wt: 308.172
InChI Key: TXQUSDPQTQXELO-SFYZADRCSA-N
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Description

1-O-tert-butyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate is a brominated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The unique stereochemistry (2S,4R) lends distinct properties to this compound, making it an interesting candidate for various chemical and biological studies. The presence of tert-butyl and methyl groups adds steric hindrance, affecting its reactivity and interactions.

Preparation Methods

The synthesis of 1-O-tert-butyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate generally involves:

  • Synthetic Routes: : One common method is the cyclization of appropriate amino acids or their derivatives under conditions that favor the formation of the pyrrolidine ring. For instance, starting from (S)-2-aminobutyric acid, one can perform bromination followed by esterification with tert-butyl and methyl groups.

  • Reaction Conditions: : These reactions typically require solvents such as dichloromethane or tetrahydrofuran (THF) and catalysts like triethylamine to facilitate the cyclization and bromination steps.

  • Industrial Production Methods: : The scale-up for industrial production often leverages continuous flow chemistry to ensure consistency and efficiency. The usage of automated reactors helps in maintaining reaction conditions and improving yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical transformations:

  • Types of Reactions: : It can participate in substitution reactions (nucleophilic or electrophilic), oxidation, and reduction.

  • Common Reagents and Conditions

    • Substitution: Nucleophiles such as amines can replace the bromine under conditions like reflux in an aprotic solvent.

    • Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the pyrrolidine ring.

    • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the compound.

  • Major Products Formed

    • Substitution: Depending on the nucleophile, various substituted pyrrolidines can be formed.

    • Oxidation: The ring may open, forming carboxylates or other oxidized derivatives.

    • Reduction: Potentially leads to dehalogenation, forming a more saturated pyrrolidine derivative.

Scientific Research Applications

1-O-tert-butyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate is used in several fields:

  • Chemistry: : As an intermediate in organic synthesis, especially for constructing complex molecules or chiral auxiliaries.

  • Biology: : Studied for its potential as a building block in bioactive molecules or enzyme inhibitors.

  • Medicine: : Investigated for its pharmacological properties, including potential therapeutic effects.

  • Industry: : Utilized in the synthesis of advanced materials and as a starting point for producing agrochemicals or other industrially relevant compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects typically involves interactions with specific molecular targets:

  • Molecular Targets and Pathways: : It may interact with enzymes, receptors, or nucleic acids, inhibiting or modifying their activity through binding or covalent modification. The steric hindrance from the tert-butyl and methyl groups can play a role in these interactions, influencing binding affinity and specificity.

Comparison with Similar Compounds

Comparing 1-O-tert-butyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate with similar brominated pyrrolidine derivatives:

  • Similar Compounds

    • 1-O-methyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate

    • 1-O-tert-butyl 2-O-methyl (2S,4R)-4-chloropyrrolidine-1,2-dicarboxylate

  • Uniqueness

    • The tert-butyl group in the compound provides steric hindrance that affects its reactivity and interactions, differentiating it from other derivatives.

    • Its specific (2S,4R) stereochemistry might impart unique biological and chemical properties compared to its (2R,4S) or other stereoisomers.

In sum, this compound presents itself as a compound of significant interest due to its unique structure and wide range of applications in scientific research, industry, and potentially medicine.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrNO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6H2,1-4H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQUSDPQTQXELO-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1932385-86-8
Record name 1-tert-butyl 2-methyl (2S,4R)-4-bromopyrrolidine-1,2-dicarboxylate
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